molecular formula C15H15N3O B11861684 4-Isoquinolinecarbonitrile, 5-(4-piperidinyloxy)- CAS No. 651308-50-8

4-Isoquinolinecarbonitrile, 5-(4-piperidinyloxy)-

Cat. No.: B11861684
CAS No.: 651308-50-8
M. Wt: 253.30 g/mol
InChI Key: RYIXFTVXXSFLLL-UHFFFAOYSA-N
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Description

5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE is a heterocyclic compound that features both piperidine and isoquinoline moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. One common method involves the nucleophilic substitution reaction where a piperidine derivative reacts with an isoquinoline derivative in the presence of a suitable base . The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline-4-carboxylic acid derivatives, while reduction can produce piperidine-substituted isoquinolines .

Scientific Research Applications

5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(PIPERIDIN-4-YLOXY)ISOQUINOLINE-4-CARBONITRILE is unique due to the presence of both piperidine and isoquinoline moieties along with a carbonitrile group. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

651308-50-8

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

5-piperidin-4-yloxyisoquinoline-4-carbonitrile

InChI

InChI=1S/C15H15N3O/c16-8-12-10-18-9-11-2-1-3-14(15(11)12)19-13-4-6-17-7-5-13/h1-3,9-10,13,17H,4-7H2

InChI Key

RYIXFTVXXSFLLL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=CC3=CN=CC(=C32)C#N

Origin of Product

United States

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